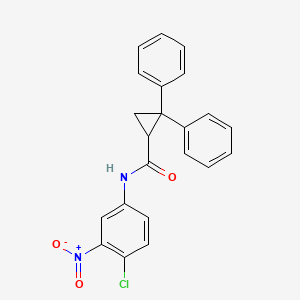
N-(4-chloro-3-nitrophenyl)-2,2-diphenylcyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-3-nitrophenyl)-2,2-diphenylcyclopropane-1-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a cyclopropane ring, which is a three-membered carbon ring, and a carboxamide group attached to a 4-chloro-3-nitrophenyl moiety. The presence of both electron-withdrawing groups (chloro and nitro) and the bulky diphenylcyclopropane structure makes this compound an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of N-(4-chloro-3-nitrophenyl)-2,2-diphenylcyclopropane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where a suitable alkene reacts with a carbene precursor.
Introduction of the 4-chloro-3-nitrophenyl Group: This step involves the nitration and chlorination of aniline to form 4-chloro-3-nitroaniline, which is then coupled with the cyclopropane derivative.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where the amine group of the 4-chloro-3-nitrophenyl derivative reacts with a carboxylic acid derivative of the cyclopropane compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-(4-chloro-3-nitrophenyl)-2,2-diphenylcyclopropane-1-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under suitable conditions, leading to the formation of new derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or chemical reductants such as tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized products.
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), reducing agents (e.g., hydrogen gas, tin(II) chloride), and oxidizing agents (e.g., potassium permanganate).
Scientific Research Applications
N-(4-chloro-3-nitrophenyl)-2,2-diphenylcyclopropane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-nitrophenyl)-2,2-diphenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The nitro and chloro groups can participate in electron transfer reactions, affecting the compound’s reactivity and interaction with biological molecules. The cyclopropane ring’s strain energy can also influence its reactivity, making it a potential candidate for reactions with nucleophiles and electrophiles.
Comparison with Similar Compounds
N-(4-chloro-3-nitrophenyl)-2,2-diphenylcyclopropane-1-carboxamide can be compared with similar compounds such as:
N-(4-chloro-3-nitrophenyl)acetamide: This compound has a simpler structure with an acetamide group instead of the cyclopropane ring, making it less sterically hindered.
4-chloro-3-nitrophenol: This compound lacks the carboxamide and cyclopropane groups, making it more reactive in certain substitution reactions.
N-(4-chloro-3-nitrophenyl)picrylamine: This compound has a picrylamine group, which introduces additional nitro groups, enhancing its electron-withdrawing properties.
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2,2-diphenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3/c23-19-12-11-17(13-20(19)25(27)28)24-21(26)18-14-22(18,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,18H,14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEIIPJPQHVMQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
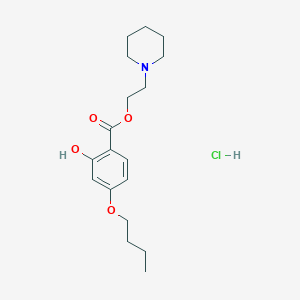
![5-chloro-N-[2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B5217039.png)
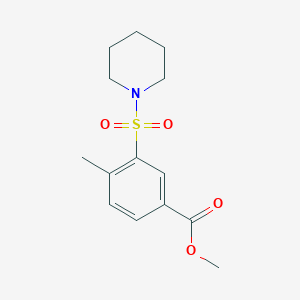
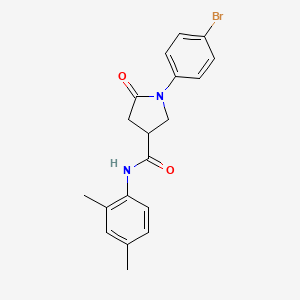
![2-{2-Ethoxy-4-[3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenoxy}acetic acid](/img/structure/B5217055.png)
![2-[(3-cyclohexylpropanoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5217059.png)
![4-allyl-1-[3-(2-chloro-5-methylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B5217065.png)
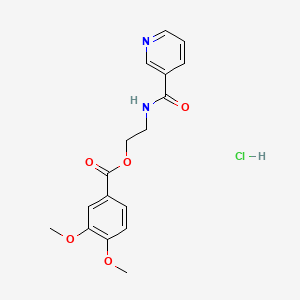
![5-[(5,6,7,8-Tetrahydronaphthalen-2-yloxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B5217076.png)

![2-[4-(METHYLSULFANYL)PHENYL]-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIOXANE-4,6-DIONE](/img/structure/B5217096.png)
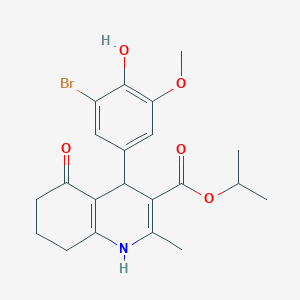
![N-(cyclopropylmethyl)octahydro-1H-2,3,5-(methanetriyl)cyclopropa[a]pentalene-1-carboxamide](/img/structure/B5217109.png)
![2-[[4-(trifluoromethoxy)phenyl]methyl]-3,4-dihydro-1H-isoquinoline;hydrochloride](/img/structure/B5217119.png)
